

# The Bioavailability and Pharmacokinetics of GHK-Cu: A Technical Guide

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## Compound of Interest

Compound Name: *Prezatide Copper Acetate*

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## Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide with a wide range of regenerative and protective actions, including wound healing, anti-inflammatory effects, and skin remodeling.<sup>[1][2][3]</sup> Its therapeutic potential has led to its inclusion in various topical cosmetic and therapeutic products. Understanding the bioavailability and pharmacokinetic profile of GHK-Cu is critical for optimizing its delivery, efficacy, and safety. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of GHK-Cu, with a focus on quantitative data and experimental methodologies.

While extensive research has elucidated the diverse biological activities of GHK-Cu, it is important to note that publicly available, detailed *in vivo* pharmacokinetic studies in humans, providing classical parameters such as plasma C<sub>max</sub>, T<sub>max</sub>, AUC, and half-life, are limited. The majority of the available data on bioavailability is derived from *in vitro* studies, particularly concerning topical administration.

## Physicochemical Properties and Formulations

GHK-Cu is a small peptide with a low molecular weight, which is a favorable characteristic for penetrating the stratum corneum.<sup>[3]</sup> It is hydrophilic in nature.<sup>[4]</sup> GHK-Cu is typically formulated in aqueous solutions for injections and in creams and serums for topical application.<sup>[3][5]</sup> The

stability of GHK-Cu in aqueous solutions is pH-dependent, with stability observed in the pH range of 4.5–7.4.[1]

## Routes of Administration and Bioavailability

The bioavailability of GHK-Cu is highly dependent on the route of administration. The primary routes explored are topical application and subcutaneous injection. Oral administration is considered less effective due to the potential for enzymatic degradation in the gastrointestinal tract.[6]

### Topical Administration

Topical application is the most common method for delivering GHK-Cu for skin rejuvenation and wound healing.[3][4] The bioavailability from topical formulations is influenced by the integrity of the skin barrier and the formulation itself.

#### Quantitative Data from In Vitro Human Skin Penetration Studies

An in vitro study using human dermatomed skin provides the most detailed quantitative data currently available on the topical absorption of GHK-Cu.[7]

Parameter	Value	Unit	Experimental Conditions
Permeability Coefficient (Kp)	$2.43 \pm 0.51 \times 10^{-4}$	cm/h	Dermatomed human skin, infinite dose conditions
Copper Permeated (48h)	$136.2 \pm 17.5$	$\mu\text{g}/\text{cm}^2$	Dermatomed human skin, infinite dose conditions
Copper Retained in Skin (48h)	$97 \pm 6.6$	$\mu\text{g}/\text{cm}^2$	Dermatomed human skin, infinite dose conditions
Systemically Available Copper (estimated)	200–250	$\mu\text{g}/\text{cm}^2$	Based on lag times of 2-7 hours

## Experimental Protocol: In Vitro Human Skin Penetration

The following methodology was employed to determine the skin penetration of GHK-Cu:[7]

- Skin Model: Dermatomed human skin was used.
- Diffusion Cells: Flow-through diffusion cells with a 1 cm<sup>2</sup> exposure area were utilized.
- Dosing: The study was conducted under infinite dose conditions.
- Analysis: The amount of copper that permeated the skin and was retained within the skin was measured over a 48-hour period.

## Enhancing Topical Bioavailability

Microneedling has been shown to significantly enhance the penetration of topically applied GHK-Cu. The micro-channels created by the needles allow the peptide to bypass the stratum corneum, potentially increasing its bioavailability to levels approaching that of injectable delivery.[2]

## Subcutaneous Injection

Subcutaneous injection is the preferred method for achieving systemic effects of GHK-Cu, as it is expected to provide higher bioavailability compared to topical application.[3][8] However, specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) from human studies following subcutaneous administration are not readily available in the reviewed literature.

### Typical Dosing Protocols for Subcutaneous Injection

While pharmacokinetic data is lacking, established clinical practice provides insight into common dosing regimens.

Goal	Dose Range per Injection	Frequency
Systemic anti-aging, inflammation control	1.0–2.0 mg	3–5 days per week

## Distribution

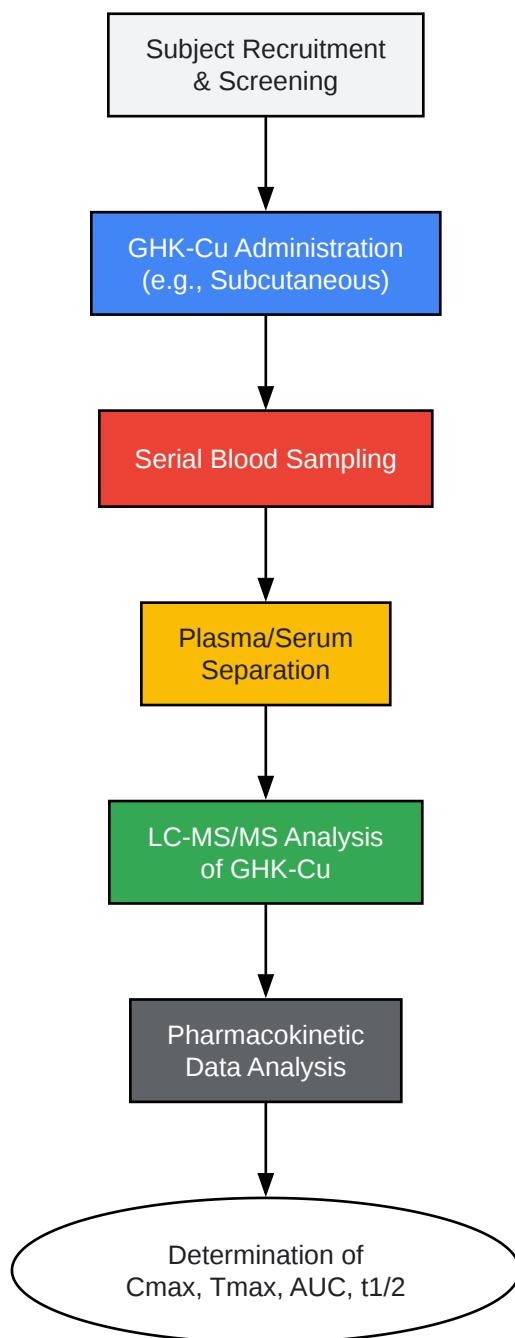
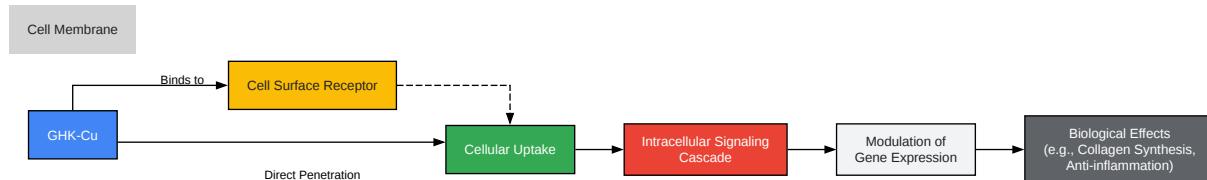
Following absorption, GHK-Cu is distributed throughout the body. Preclinical studies in animals have shown that intravenously injected radiolabeled GHK concentrates most densely in the kidneys and brain after 4 hours.[9] In human plasma, GHK levels are approximately 200 ng/mL at age 20, declining to 80 ng/mL by age 60.[1] GHK has a high affinity for copper and can acquire it from albumin in the bloodstream.[9]

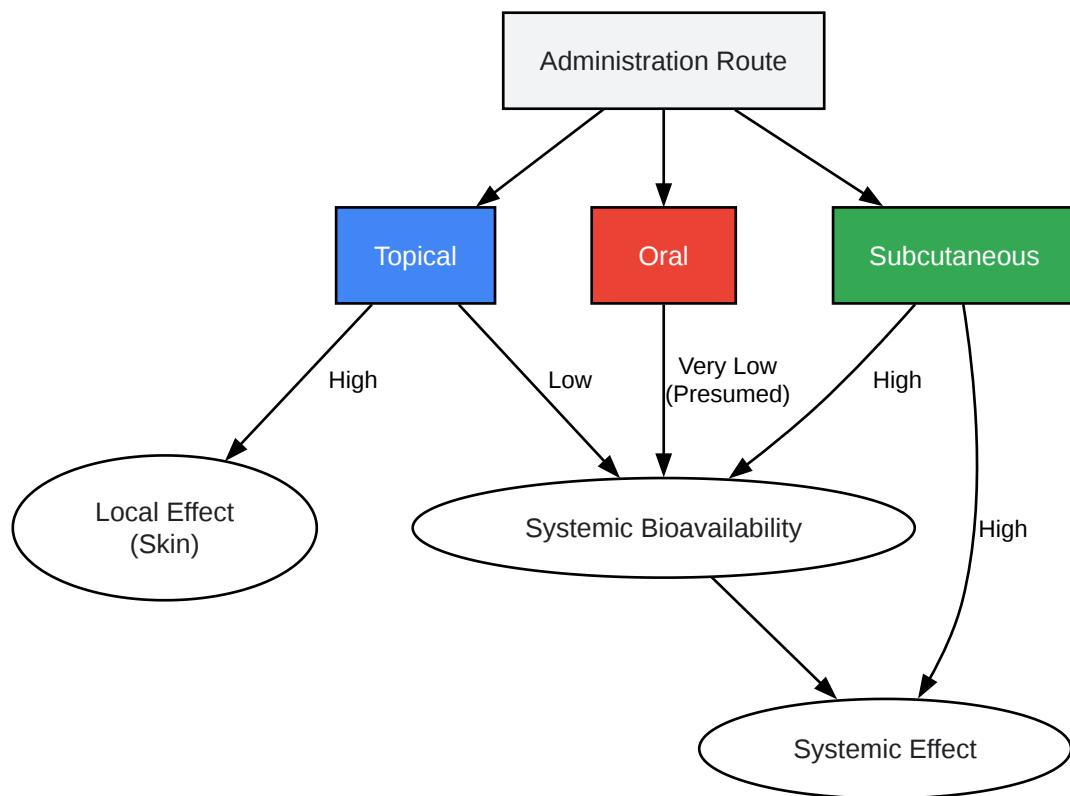
## Metabolism and Excretion

The metabolic fate of GHK-Cu has not been extensively characterized. As a peptide, it is likely susceptible to degradation by peptidases in the plasma and tissues. The primary routes of excretion for peptides and their metabolites are typically renal. The aforementioned accumulation of radiolabeled GHK in the kidneys of mice supports this hypothesis.[9]

## Signaling Pathways and Cellular Uptake

The biological effects of GHK-Cu are initiated by its interaction with cell surface receptors and subsequent modulation of intracellular signaling pathways.





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